Carebastine

Cardiac Safety QTc Prolongation hERG Channel

Carebastine is the direct-acting active metabolite of ebastine, eliminating CYP3A4 dependency that confounds prodrug-based experiments. It provides sustained H1 receptor blockade with a 15–19 hour half-life and a proven cardiac safety profile—no QTc prolongation or hERG liability. Procure carebastine to ensure reproducible potency, metabolic stability, and safety benchmarking in allergic inflammation models and bioanalytical method validation. Avoid experimental variability: choose the active moiety, not the prodrug.

Molecular Formula C32H37NO4
Molecular Weight 499.6 g/mol
CAS No. 90729-42-3
Cat. No. B024193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarebastine
CAS90729-42-3
Synonyms4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic Acid; 
Molecular FormulaC32H37NO4
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)
InChIKeyXGHOVGYJHWQGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carebastine (CAS 90729-42-3): Procurement-Grade Specifications for the Active Metabolite of Ebastine in H1 Antagonist Research


Carebastine (CAS 90729-42-3) is the primary active carboxylic acid metabolite of the second-generation antihistamine ebastine, formed via extensive first-pass metabolism by cytochrome P450 isoform CYP3A4 [1]. As a selective histamine H1 receptor antagonist (Ki = 75.86 nM) [2], carebastine is responsible for the antihistaminic activity observed after oral administration of its prodrug [1]. It is distinguished by a prolonged elimination half-life of approximately 15–19 hours in humans [3], enabling once-daily dosing in therapeutic applications. This compound is widely utilized as an analytical reference standard for pharmacokinetic studies and as a tool for investigating H1 receptor pharmacology.

Why Carebastine (90729-42-3) Cannot Be Interchanged with Other In-Class H1 Antagonists


Procurement of a 'generic' H1 antagonist without consideration of the specific metabolite—carebastine versus its prodrug or structural analogs—introduces substantial risk of experimental confounding due to critical differences in cardiac safety profiles, metabolic dependence, and off-target receptor activity. Ebastine, the prodrug, requires functional CYP3A4 for conversion to the active carebastine moiety, a step that can be compromised in certain in vitro systems or in vivo models, leading to variable efficacy [1]. Conversely, carebastine acts directly, bypassing this metabolic requirement. Furthermore, the cardiotoxic potential, a hallmark of certain parent compounds like terfenadine and astemizole, is largely absent in carebastine, a differentiating safety feature not shared by all second-generation antihistamines [2]. Therefore, substituting carebastine with a structurally similar but pharmacologically distinct agent can invalidate experimental outcomes related to potency, safety, and metabolic stability.

Carebastine (90729-42-3): Quantitative Differentiation Evidence for Scientific Selection


Cardiac Safety: Absence of QTc Prolongation Compared to Terfenadine and Astemizole

Carebastine is devoid of QTc interval prolongation effects in a guinea pig model predictive of clinical arrhythmia, in stark contrast to its prodrug ebastine and the withdrawn compounds terfenadine and astemizole. This is a critical differentiator for safety-focused research [1]. Additionally, carebastine does not significantly block the hKv1.5 potassium channel, a key mediator of cardiac repolarization, at concentrations up to 3 µM, whereas terfenadine produces 69.3% inhibition at the same concentration [2].

Cardiac Safety QTc Prolongation hERG Channel In Vivo Electrophysiology

Reduced Muscarinic (Anticholinergic) Activity Relative to Desloratadine

Carebastine demonstrates significantly lower anticholinergic activity compared to desloratadine, the active metabolite of loratadine. In an isolated rabbit iris smooth muscle assay, the pA2 value for carebastine was 5.64 ± 0.04, indicating weaker muscarinic receptor antagonism than desloratadine, which had a pA2 of 6.67 ± 0.09 [1]. This suggests a lower propensity for off-target anticholinergic effects.

Off-Target Activity Anticholinergic Muscarinic Receptor Ocular Pharmacology

Pharmacokinetic Advantage: Extended Half-Life Versus Fexofenadine and Cetirizine

Carebastine possesses an extended elimination half-life (t1/2) of approximately 15–19 hours in humans, which is longer than that of fexofenadine (11–15 h) and cetirizine (10.0 h) [1]. This pharmacokinetic parameter is directly linked to its sustained duration of action, enabling once-daily dosing and prolonged target engagement.

Pharmacokinetics Half-Life Drug Metabolism Duration of Action

H1 Receptor Binding Affinity: Comparable Potency to Other Second-Generation Agents

Carebastine exhibits a binding affinity (Ki) of 75.86 nM for the histamine H1 receptor [1]. This value is within the typical range for non-sedating second-generation antihistamines. For context, desloratadine has an IC50 of 51 nM for H1 human receptors [2]. This confirms that carebastine's primary mechanism is on par with its class but is differentiated by its superior safety and metabolic profile.

Receptor Binding Affinity H1 Antagonist In Vitro Pharmacology

Carebastine (90729-42-3): Optimal Application Scenarios for Research and Industrial Use


In Vivo Efficacy Models Requiring Safe, Sustained H1 Blockade

Carebastine is the optimal candidate for chronic in vivo studies of allergic inflammation (e.g., allergic rhinitis, urticaria) where sustained H1 receptor antagonism is required without the confounding risk of drug-induced cardiotoxicity. Its long half-life (15–19 h) supports once-daily dosing, and its demonstrated lack of QTc prolongation in predictive animal models ensures cardiovascular safety [1][2].

In Vitro H1 Pharmacology with Minimal CYP3A4 Dependency

In cell-based assays (e.g., primary human nasal epithelial cells, HUVECs), carebastine acts as a direct H1 antagonist, bypassing the need for metabolic activation by CYP3A4. This is critical when the experimental system lacks or has variable CYP3A4 activity, ensuring consistent and predictable pharmacological responses. This contrasts with its prodrug, ebastine, which requires conversion [1][3].

Analytical Reference Standard for Pharmacokinetic and Bioequivalence Studies

Carebastine is the definitive reference standard for quantifying the active moiety in plasma following ebastine administration. Validated HPLC methods exist for its simultaneous determination with ebastine and other metabolites, with a lower limit of quantitation of 3 ng/mL in human plasma [4]. Its use as a certified reference standard is essential for regulatory-compliant bioanalytical method development and validation.

Differentiation from Cardiotoxic Antihistamines in Safety Pharmacology

Carebastine serves as a key negative control or comparator in cardiac safety pharmacology studies (e.g., hERG channel or QTc assays) designed to differentiate safe H1 antagonists from those with known proarrhythmic potential. Its established lack of effect on QTc and hKv1.5 channels allows researchers to benchmark the safety margin of novel compounds [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carebastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.